molecular formula C11H10N2O2 B13167058 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid

2-(1-methyl-1H-pyrazol-5-yl)benzoic acid

Katalognummer: B13167058
Molekulargewicht: 202.21 g/mol
InChI-Schlüssel: OFDOVXSDSIFOSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-methyl-1H-pyrazol-5-yl)benzoic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by a benzoic acid moiety attached to a 1-methyl-1H-pyrazol-5-yl group. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid typically involves the reaction of 1-methyl-1H-pyrazole with a suitable benzoic acid derivative. One common method involves the use of a coupling reaction between 1-methyl-1H-pyrazole and a benzoic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-methyl-1H-pyrazol-5-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(1-methyl-1H-pyrazol-5-yl)benzoic acid has been studied for various scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chloro-5-(1-methyl-1H-pyrazol-5-yl)benzoic acid: Similar structure with a chlorine substituent on the aromatic ring.

    5-Chloro-2-hydroxy-4-methylphenyl(1H-pyrazol-4-yl)methanone: Contains a pyrazole ring with different substituents.

    5-Chloro-3-isopropyl-1-methyl-1H-pyrazol-4-yl(2-chlorophenyl)methanone: Another pyrazole derivative with isopropyl and chlorine substituents.

Uniqueness

2-(1-methyl-1H-pyrazol-5-yl)benzoic acid is unique due to its specific substitution pattern and the presence of both a benzoic acid and a pyrazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C11H10N2O2

Molekulargewicht

202.21 g/mol

IUPAC-Name

2-(2-methylpyrazol-3-yl)benzoic acid

InChI

InChI=1S/C11H10N2O2/c1-13-10(6-7-12-13)8-4-2-3-5-9(8)11(14)15/h2-7H,1H3,(H,14,15)

InChI-Schlüssel

OFDOVXSDSIFOSE-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=CC=N1)C2=CC=CC=C2C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.